molecular formula C21H21N3O4S B3014346 N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1424705-07-6

N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Número de catálogo: B3014346
Número CAS: 1424705-07-6
Peso molecular: 411.48
Clave InChI: LXTLDZWDVQEZBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic small molecule featuring a 1,3-oxazole core substituted with a methyl group at the 4-position, linked to a phenyl ring. The sulfonamide moiety is conjugated to a propanamide backbone with a trans-styrenyl (E-2-phenylethenyl) group.

Propiedades

IUPAC Name

N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-16-15-28-21(23-16)18-8-5-9-19(14-18)24-20(25)10-12-22-29(26,27)13-11-17-6-3-2-4-7-17/h2-9,11,13-15,22H,10,12H2,1H3,(H,24,25)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTLDZWDVQEZBK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)CCNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC(=N1)C2=CC(=CC=C2)NC(=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide (CAS Number: 1424705-07-6) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C21H21N3O4S, with a molecular weight of approximately 411.48 g/mol. The structure features an oxazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. Below are the key structural details:

PropertyValue
IUPAC NameN-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Molecular FormulaC21H21N3O4S
Molecular Weight411.48 g/mol
Purity≥ 95%

Anticancer Activity

Research has indicated that compounds containing oxazole rings exhibit promising anticancer properties. In a study evaluating various derivatives, including those similar to N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, several showed significant cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

The following table summarizes the anticancer activity of related compounds:

Compound NameCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52
N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-...HCT-116TBD
N-[other derivatives]MCF-7TBD

The mechanism by which N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide exerts its biological effects may involve the inhibition of specific protein kinases or other cellular pathways critical for cancer cell proliferation and survival. This is supported by findings in related studies that highlight the importance of small molecules targeting protein–protein interactions in cancer therapy.

Other Biological Activities

In addition to its anticancer potential, compounds with similar structures have been explored for various other biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, affecting both bacterial and fungal growth.
  • Anti-inflammatory Effects : Certain analogs have shown potential in reducing inflammation markers in vitro.
  • Acaricidal Activity : Research indicates that some compounds within this class may exhibit acaricidal properties, suggesting potential agricultural applications.

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on a series of oxazole-containing compounds to assess their anticancer activity against multiple cell lines. The study revealed that compounds with structural similarities to N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-... exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents.

Case Study 2: Inhibition of Protein Kinases

Another study focused on the inhibition of protein kinase activity by similar sulfonamide derivatives. Results showed that these compounds could effectively inhibit specific kinases involved in cancer progression, supporting their development as targeted therapies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with derivatives of 3-sulfonylamino-propanamides, such as those reported in . For instance, 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () differ in their heterocyclic substituents (1,3,4-oxadiazole vs. 1,3-oxazole) and the absence of a styrenyl group. These modifications significantly alter electronic properties and steric bulk, influencing binding to biological targets like bacterial enzymes or kinases .

Key structural differences :

Feature Target Compound Analogues
Core heterocycle 4-Methyl-1,3-oxazole 1,3,4-Oxadiazole + 1,3-thiazole
Sulfonyl linker (E)-2-Phenylethenyl sulfonamide 1,3,4-Oxadiazol-2-yl sulfanyl
Substituent on phenyl ring None (unsubstituted) Varied (e.g., nitro, chloro, methyl)
Pharmacological Activity

While specific bioactivity data for the target compound are sparse, structurally related propanamides in exhibit antimicrobial activity (e.g., against E. coli and S. aureus), with MIC values ranging from 8–64 µg/mL . However, the lack of electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring could reduce target affinity .

Physicochemical Properties

Predicted properties (target compound vs. analogues) :

Property Target Compound Analogues
LogP ~3.5 (highly lipophilic) 2.1–3.8 (varies with substituents)
Solubility (aq.) Low (<10 µM) Moderate (20–100 µM)
Molecular Weight ~441.5 g/mol 380–420 g/mol

The higher molecular weight and lipophilicity of the target compound may limit its applicability in aqueous systems but favor CNS penetration or intracellular targeting .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.